Home > Products > Screening Compounds P121944 > PI3K/mTOR Inhibitor-4
PI3K/mTOR Inhibitor-4 -

PI3K/mTOR Inhibitor-4

Catalog Number: EVT-15276660
CAS Number:
Molecular Formula: C27H22FN3O6S
Molecular Weight: 535.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PI3K/mTOR Inhibitor-4 is a compound designed to inhibit the phosphoinositide 3-kinase and mechanistic target of rapamycin pathways, which are critical in regulating cell growth, metabolism, and survival. These pathways are frequently hyperactivated in various cancers, making them significant targets for therapeutic intervention. This inhibitor is classified as a dual inhibitor, effectively targeting both the phosphoinositide 3-kinase and mTOR, which allows for a more comprehensive approach to cancer treatment compared to inhibitors that target only one of these pathways.

Source and Classification

The compound is categorized within the broader class of dual inhibitors that target the PI3K/mTOR signaling pathway. This classification highlights its potential utility in oncology, particularly in treating tumors that exhibit resistance to single-agent therapies. The development of PI3K/mTOR inhibitors has been driven by the need for effective cancer therapies that can address the complexities of tumor biology and signaling networks involved in cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of PI3K/mTOR Inhibitor-4 typically involves several key steps:

  1. Condensation Reactions: Initial condensation reactions are performed to form core structures.
  2. Cyclization: Cyclization processes create cyclic compounds that enhance biological activity.
  3. Substitution Reactions: Various substituents are introduced to optimize potency and selectivity.
  4. Nitration and Chlorination: These reactions modify functional groups to improve solubility and binding affinity.
  5. Amination and Reduction: Final modifications often include amination and reduction steps to yield the active compound.

These methods collectively contribute to the optimization of the compound's efficacy against both PI3K and mTOR kinases .

Molecular Structure Analysis

Structure and Data

The molecular structure of PI3K/mTOR Inhibitor-4 features an arylsulfonamide scaffold, which has been identified as a privileged structure in the design of dual inhibitors. This core structure is essential for binding to the active sites of both target kinases. The specific configuration allows for interactions with key residues within the catalytic sites of phosphoinositide 3-kinase and mTOR .

Key Structural Features

  • Aryl Group: Enhances hydrophobic interactions.
  • Sulfonamide Moiety: Critical for kinase binding.
  • Pyrimidine or Pyridine Rings: Often incorporated to improve selectivity and potency.
Chemical Reactions Analysis

Reactions and Technical Details

PI3K/mTOR Inhibitor-4 undergoes several chemical reactions:

  1. Oxidation: Addition of oxygen or removal of hydrogen can lead to the formation of ketones or aldehydes.
  2. Reduction: This reaction typically yields alcohols through the addition of hydrogen.
  3. Substitution: Replacement of functional groups enhances activity or alters pharmacokinetic properties.

Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions .

Mechanism of Action

Process and Data

The mechanism by which PI3K/mTOR Inhibitor-4 exerts its effects involves competitive inhibition at the active sites of both phosphoinositide 3-kinase and mTOR. By binding to these kinases, the inhibitor disrupts downstream signaling pathways that promote cell growth and survival.

  1. Inhibition of Phosphoinositide 3-Kinase: Prevents phosphorylation of downstream targets involved in cell proliferation.
  2. Inhibition of mTOR Complexes: Specifically targets mTOR complex 1 and complex 2, leading to reduced protein synthesis and cell cycle progression.

This dual inhibition effectively overcomes resistance mechanisms often seen with single-target therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; water solubility may be enhanced through structural modifications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles during substitution reactions; sensitive to oxidation under certain conditions.

Quantitative data on melting points, boiling points, and specific reactivity profiles can vary based on synthesis methods .

Applications

Scientific Uses

PI3K/mTOR Inhibitor-4 is primarily utilized in cancer research as a therapeutic agent targeting malignancies characterized by aberrant activation of the PI3K/Akt/mTOR signaling pathway. Its applications include:

The ongoing exploration into its pharmacological properties continues to reveal its potential as a significant player in targeted cancer therapies .

Introduction to PI3K/mTOR Signaling Pathway in Oncogenesis

Role of PI3K/Akt/mTOR Axis in Cellular Proliferation and Survival

The PI3K/Akt/mTOR pathway represents a master regulatory network governing fundamental cellular processes essential for oncogenesis. This signaling cascade initiates when growth factors activate receptor tyrosine kinases (RTKs), leading to recruitment and activation of class I phosphatidylinositol 3-kinases (PI3Ks). These lipid kinases phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a critical second messenger that recruits Akt to the plasma membrane via its pleckstrin homology (PH) domain [1] [6]. Membrane-localized Akt undergoes phosphorylation at Thr308 by PDK1 and Ser473 by mTORC2, resulting in full activation. Activated Akt then phosphorylates numerous downstream effectors, including:

  • mTORC1 complex (Raptor-associated), which promotes protein synthesis via phosphorylation of S6K1 and 4E-BP1
  • Regulators of apoptosis (BAD, MDM2, FOXOs) that suppress cell death programs
  • Glucose transporters (GLUT4) that enhance metabolic flux [1] [4] [9]

The mTOR kinase exists in two structurally and functionally distinct complexes: mTORC1 (rapamycin-sensitive) and mTORC2 (rapamycin-insensitive). mTORC1 integrates signals from growth factors, nutrients, and energy status to drive anabolic processes including nucleotide synthesis, lipid biogenesis, and ribosomal biogenesis. mTORC2 primarily regulates cytoskeletal dynamics and phosphorylates Akt at Ser473, creating a positive feedback loop that amplifies pathway signaling [10]. This intricate network positions the PI3K/Akt/mTOR axis as a central coordinator of cellular growth, proliferation, and survival – processes universally hijacked in malignant transformation [4] [6].

Dysregulation of PI3K/mTOR Signaling in Malignant Transformation

Dysregulation of the PI3K/Akt/mTOR pathway ranks among the most frequent oncogenic drivers in human cancers, with comprehensive genomic analyses revealing aberrations in >50% of solid tumors [1] [4]. These pathological alterations manifest through multiple molecular mechanisms:

  • PIK3CA mutations: The gene encoding the p110α catalytic subunit of PI3K harbors gain-of-function mutations in approximately 11-14% of pan-cancers. Hotspot mutations (E542K, E545K in the helical domain; H1047R/L in the kinase domain) enhance membrane localization and enzymatic activity, leading to constitutive pathway activation. These mutations predominate in hormone-driven malignancies including 35.7% of breast cancers (particularly ER-positive), 25% of endometrial cancers, and significant subsets of colorectal, gastric, and cervical carcinomas [1] [4] [5].

  • PTEN inactivation: The lipid phosphatase PTEN antagonizes PI3K signaling by dephosphorylating PIP₃ to PIP₂. Loss-of-function mutations, epigenetic silencing, or post-translational modifications of PTEN occur in diverse malignancies including primary/metastatic breast cancer (≈40%), glioblastoma multiforme (≈70%), and prostate cancer (≈20%) [1] [4]. PTEN deficiency elevates PIP₃ levels, enabling unrestrained Akt activation.

  • Upstream receptor hyperactivation: Overexpression or gain-of-function mutations in RTKs (EGFR, HER2, IGFR) provide ligand-independent activation signals. For example, HER2 amplification in 20-30% of breast cancers drives PI3K signaling through direct p85 binding [1] [6].

  • AKT amplification/mutations: AKT gene amplification occurs in gastric, ovarian, and pancreatic cancers, while AKT1 E17K mutations constitutively activate the kinase in 4-6% of breast cancers [4] [9].

  • mTOR mutations: Although less frequent (≈3% pan-cancer), mTOR mutations enhance kinase activity and associate with poor prognosis in renal cell carcinoma, endometrial cancer, and melanoma [5] [10].

Table 1: Prevalence of PI3K/AKT/mTOR Pathway Alterations in Select Cancers

Cancer TypePIK3CA MutationPTEN Loss/MutationAKT MutationmTOR Mutation
Breast Cancer35.7%40%4-6% (AKT1 E17K)<3%
Endometrial Cancer25%80%2-5%5-10%
Colorectal Cancer15-20%30%1-3%<2%
Glioblastoma10%70%2%5%
Prostate Cancer5%20%<2%3%

Pathway hyperactivation promotes multiple oncogenic hallmarks including uncontrolled proliferation, evasion of apoptosis, epithelial-mesenchymal transition (EMT), angiogenesis, and metabolic reprogramming [1] [4] [6]. Additionally, PI3K/Akt/mTOR signaling confers resistance to conventional therapies such as endocrine agents in breast cancer and androgen deprivation in prostate cancer through reciprocal crosstalk with nuclear hormone receptors [9].

Rationale for Dual PI3K/mTOR Inhibition in Cancer Therapeutics

Single-node inhibitors (SNIs) targeting individual components of this pathway (e.g., PI3Kα-specific inhibitors like alpelisib; mTORC1 inhibitors like everolimus; AKT inhibitors like capivasertib) demonstrate limited clinical efficacy due to intrinsic and acquired resistance mechanisms:

  • Feedback reactivation: mTORC1 inhibition relieves S6K-mediated suppression of IRS1, leading to PI3K reactivation. Conversely, PI3Kα inhibitors attenuate mTORC2-mediated negative feedback, inducing hyperactivation of receptor tyrosine kinases (HER3, IGFR) and upstream pathway components [8] [10].

  • Bypass signaling: Inhibition at one node frequently enables compensation through parallel effectors. For example, PI3Kα inhibition induces PIM kinase overexpression, which maintains mTORC1 activity via TSC2 phosphorylation and prevents apoptosis through BAD phosphorylation [8].

  • Metabolic adaptations: PI3Kα inhibition impairs insulin-dependent GLUT4 translocation, causing hyperglycemia and compensatory hyperinsulinemia. Elevated insulin reactivates wild-type PI3K isoforms in tumor cells, diminishing therapeutic efficacy [8].

  • Isoform redundancy: Tumor cells exploit alternative catalytic isoforms (e.g., PI3Kβ in PTEN-deficient contexts) when specific subunits are inhibited [6] [9].

Dual PI3K/mTOR inhibitors circumvent these limitations by simultaneously targeting multiple nodes within the signaling cascade. These agents inhibit ATP-binding sites in both PI3K catalytic subunits and the mTOR kinase domain, achieving broader pathway suppression and preventing compensatory feedback loops. Preclinical evidence demonstrates that dual inhibitors more effectively suppress key biomarkers including phospho-S6 (S240/244) and phospho-4E-BP1 (T37/46) compared to SNIs [8]. By co-targeting PI3Kα and mTOR, these compounds overcome resistance associated with co-occurring pathway mutations (e.g., PIK3CA mutation + PTEN loss) and prevent reactivation via upstream signaling [2] [8].

Properties

Product Name

PI3K/mTOR Inhibitor-4

IUPAC Name

4-fluoro-N-[2-methoxy-5-[4-(4-methoxyphenyl)-3-oxo-1,4-benzoxazin-6-yl]pyridin-3-yl]benzenesulfonamide

Molecular Formula

C27H22FN3O6S

Molecular Weight

535.5 g/mol

InChI

InChI=1S/C27H22FN3O6S/c1-35-21-8-6-20(7-9-21)31-24-14-17(3-12-25(24)37-16-26(31)32)18-13-23(27(36-2)29-15-18)30-38(33,34)22-10-4-19(28)5-11-22/h3-15,30H,16H2,1-2H3

InChI Key

MVOGBVAVCQDEHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)COC3=C2C=C(C=C3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.